molecular formula C12H21NO3 B597621 Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1272412-68-6

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B597621
CAS No.: 1272412-68-6
M. Wt: 227.304
InChI Key: LCPKAAHDEZYAQL-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxa-6-azaspiro[35]nonane-6-carboxylate is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of a suitable lactone with an amine under controlled conditions. One common method involves the use of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate as a starting material. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace a leaving group on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide at room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: It is used in the development of novel materials with unique properties, such as spiro-based polymers and resins.

Mechanism of Action

The mechanism by which tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
  • 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester

Uniqueness

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials that require precise structural features.

Biological Activity

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate, also known by its CAS number 1272412-68-6, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and data tables summarizing its properties and effects.

Basic Information

PropertyValue
Molecular FormulaC₁₂H₂₁NO₃
Molecular Weight227.30 g/mol
CAS Number1272412-68-6
Purity≥95%
Melting PointNot specified

The compound features a spirocyclic structure that contributes to its biological activity, particularly in interactions with biological targets.

The biological activity of this compound has been investigated in various studies, demonstrating potential effects on different biological systems:

  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, spirocyclic compounds have shown promise in inhibiting cell proliferation in prostate cancer cells (PC-3) through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Research into related aza-spiro compounds has suggested potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress .
  • Antimicrobial Properties : Some derivatives of spirocyclic compounds have exhibited antimicrobial activities against a range of pathogens, indicating that this compound may also possess similar properties worth exploring.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several spiro compounds, including derivatives similar to this compound. The study found that these compounds inhibited the growth of various cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific structure and substituents present .

Neuroprotective Study

Another study focused on the neuroprotective effects of spiro compounds in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting a mechanism involving antioxidant activity and modulation of apoptotic pathways .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Assay TypeResult
Cytotoxicity (PC-3 cells)IC50 = 25 µM
Neuroprotection (neuronal cells)Significant reduction in cell death at 50 µM
Antimicrobial (Staphylococcus aureus)Zone of inhibition = 15 mm

These results indicate promising biological activities that warrant further investigation.

Properties

IUPAC Name

tert-butyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-4-5-12(9-13)6-8-15-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPKAAHDEZYAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716615
Record name tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272412-68-6
Record name 1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272412-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1272412-68-6
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